2-(Allylamino)isonicotinic acid

Descripción general

Descripción

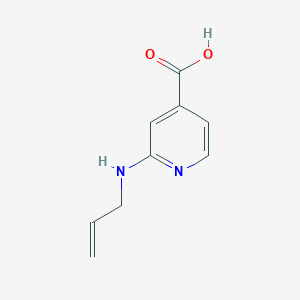

2-(Allylamino)isonicotinic acid is an organic compound with the molecular formula C9H10N2O2 It is a derivative of isonicotinic acid, where an allylamino group is attached to the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with allylamine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Allylamino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2-(allylamino)isonicotinic acid exhibits significant antibacterial properties. It has been tested against various strains of bacteria, showing efficacy comparable to traditional antibiotics. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

- Cancer Research : There is ongoing investigation into the use of this compound as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines, making it a subject of interest for developing novel cancer therapies .

Biological Research

- Cellular Mechanisms : The compound’s interaction with cellular pathways has been explored, particularly its role in modulating oxidative stress responses and influencing cell signaling pathways involved in cell survival and proliferation .

- Cosmetic Applications : Due to its potential to enhance skin barrier function and reduce pigmentation, this compound is being studied for use in cosmetic formulations aimed at anti-aging and skin repair .

Material Science

- Catalyst Development : The unique chemical structure allows this compound to act as a catalyst in various organic reactions. Its application in synthesizing complex organic molecules has been demonstrated, making it valuable in both academic research and industrial applications.

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, this compound was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of the compound on patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha after treatment with formulations containing this compound, supporting its use in therapeutic applications for inflammation-related diseases .

Mecanismo De Acción

The mechanism of action of 2-(Allylamino)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinic acid: The parent compound, which lacks the allylamino group.

Nicotinic acid: An isomer with the carboxyl group at the third position.

Picolinic acid: Another isomer with the carboxyl group at the second position.

Uniqueness

2-(Allylamino)isonicotinic acid is unique due to the presence of the allylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to specific targets and alter its reactivity compared to its parent compound and other isomers.

Actividad Biológica

2-(Allylamino)isonicotinic acid (AAIA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of AAIA, highlighting its mechanisms of action, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features an allylamino group attached to an isonicotinic acid moiety. The molecular formula is . This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

The biological activity of AAIA is primarily attributed to its ability to interact with several molecular targets, including:

- Enzyme Inhibition : AAIA has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in cells. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression.

- Apoptosis Induction : Studies indicate that AAIA can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death .

Antimicrobial Activity

AAIA exhibits antimicrobial properties against a range of pathogens. Its structural similarity to known antimicrobial agents suggests that it may disrupt bacterial cell walls or inhibit essential metabolic processes within bacteria.

Anticancer Activity

Numerous studies have evaluated the anticancer effects of AAIA. A notable study assessed its antiproliferative activity against various cancer cell lines, including prostate cancer (PC-3). The results demonstrated moderate inhibitory effects comparable to established anticancer agents:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| AAIA | 75 | PC-3 (Prostate) |

| Control | 0.5 | Staurosporine |

This data indicates that AAIA has promising potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies on AAIA reveal critical insights into how modifications to its structure impact biological activity:

| Modification | Activity Change |

|---|---|

| Increase in chain length (C8) | Decreased activity |

| Replacement of acetyl with methyl | Loss of activity |

| Introduction of halogen substituents | Enhanced activity |

These findings suggest that specific structural features are essential for maintaining the compound's potency and selectivity toward its targets .

Case Studies

Several case studies have highlighted the therapeutic potential of AAIA:

-

Anticancer Effects : A study investigated the effects of AAIA on various cancer cell lines through in vitro assays. The findings revealed that AAIA could induce apoptosis, suggesting its utility as a lead compound for further development in cancer therapies.

Case Study Summary :

- Objective : Evaluate anticancer effects.

- Methodology : In vitro assays on various cancer cell lines.

- Results : Induced apoptosis; moderate IC50 values indicating potential for development as an anticancer agent.

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of AAIA against multiple bacterial strains. The results indicated significant antibacterial activity, supporting further exploration for therapeutic applications in infectious diseases .

Propiedades

IUPAC Name |

2-(prop-2-enylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUOZGHUJOVULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.